molecular formula C9H16ClN3O8 B1668840 D-Glucose, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy- CAS No. 54749-90-5

D-Glucose, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-

Cat. No. B1668840
CAS RN: 54749-90-5
M. Wt: 313.69 g/mol
InChI Key: FHMFWWOYUUUSRX-PODBKALZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorozotocin is a glucose-linked chloroethylnitrosourea with potential antineoplastic activity. Chlorozotocin alkylates DNA and proteins, induces the formation of interstrand DNA and DNA-protein crosslinks, and causes DNA strand breakage, thereby damaging DNA and resulting in cell death. This agent has been shown to exhibit antitumor and immunomodulatory effects in cell lines and animal models. Chlorozotocin is a mutagen and is less myelotoxic than other nitrosoureas. (NCI04)
Chlorozotocin is an amino sugar.

properties

CAS RN

54749-90-5

Product Name

D-Glucose, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-

Molecular Formula

C9H16ClN3O8

Molecular Weight

313.69 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea

InChI

InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19)/t5-,6+,7+,8+/m0/s1

InChI Key

FHMFWWOYUUUSRX-PODBKALZSA-N

Isomeric SMILES

C(CCl)N(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O)N=O

SMILES

C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O

Canonical SMILES

C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O

Appearance

Solid powder

Other CAS RN

69839-80-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(3-(2-chloroethyl)-3-nitrodoureido)-2-deoxy-D-glucopyranose
chlorozotocin
chlorozotocin, (L)-isomer
NSC 178,248
NSC-178248

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-
Reactant of Route 2
Reactant of Route 2
D-Glucose, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-
Reactant of Route 3
D-Glucose, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-
Reactant of Route 4
D-Glucose, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-
Reactant of Route 5
D-Glucose, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-
Reactant of Route 6
D-Glucose, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-

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